CETPinhibitor - 1149362-88-8

CETPinhibitor

Catalog Number: EVT-283453
CAS Number: 1149362-88-8
Molecular Formula: C34H40F6N6O4
Molecular Weight: 710.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAP311 is a novel, piperidine-based inhibitor of cholesteryl ester transfer protein (CETP). It has a core structure distinct from other reported CETP inhibitors. CETP inhibitors have therapeutic potential against coronary heart disease as they mediate chemical exchange involving cholesterol. TAP311 has a limited lipophilicity, improving pharmacological profile. It is under clinical trials.
Overview

Cholesteryl Ester Transfer Protein inhibitors, commonly referred to as CETP inhibitors, are a class of compounds designed to modulate lipid metabolism, particularly by inhibiting the activity of the cholesteryl ester transfer protein. This protein plays a crucial role in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, which can influence levels of low-density lipoprotein (LDL) and HDL cholesterol in the bloodstream. The inhibition of CETP is associated with increased HDL cholesterol levels and reduced cardiovascular risk, making these compounds significant in cardiovascular disease therapy.

Source and Classification

CETP inhibitors are derived from various chemical classes, including substituted amines, biphenyls, and other complex organic structures. Notable examples include anacetrapib, torcetrapib, and obicetrapib. These compounds are classified based on their structural features and mechanisms of action:

  • Substituted Amines: Compounds like anacetrapib utilize specific functional groups to enhance CETP inhibition.
  • Biphenyl Derivatives: These compounds often exhibit unique pharmacological properties due to their structural configurations.
  • Cycloalkene Scaffolds: A newer class that has shown promise in preclinical studies for their efficacy and safety profiles.
Synthesis Analysis

The synthesis of CETP inhibitors involves multiple steps that typically include the formation of key intermediates through various organic reactions. For instance:

  1. N,N-Substituted Amines: A common method involves the use of bioisosterism to design derivatives that exhibit enhanced potency against CETP. This process may include cycloaddition reactions followed by substitution reactions to yield the final product .
  2. Biphenyl Derivatives: The synthesis often begins with the formation of a biphenyl scaffold followed by functionalization at specific positions to optimize biological activity .
  3. Technical Details: Techniques such as NMR spectroscopy and chromatography are utilized to purify and characterize the synthesized compounds, ensuring their efficacy in biological assays.
Molecular Structure Analysis

The molecular structure of CETP inhibitors is pivotal in determining their biological activity. Key structural characteristics include:

  • Functional Groups: The presence of hydrophilic groups at specific positions significantly impacts potency; for example, trifluoromethyl groups at the 3- and 5-positions on a benzene ring have been shown to enhance CETP inhibition .
  • Data on Molecular Properties: The molecular weights, solubility profiles, and lipophilicity are critical parameters that influence the pharmacokinetics and pharmacodynamics of these compounds.
Chemical Reactions Analysis

CETP inhibitors undergo several chemical reactions during their synthesis and in biological systems:

  • Cycloaddition Reactions: Key steps often involve cycloaddition processes that form cyclic structures integral to the inhibitor's activity.
  • Substitution Reactions: These reactions modify existing functional groups to improve binding affinity for CETP.
  • Technical Details: Kinetic studies using NMR have provided insights into the "on/off" kinetics of these inhibitors, helping to elucidate their mechanism of action .
Mechanism of Action

The mechanism by which CETP inhibitors exert their effects involves several processes:

  1. Inhibition of Cholesteryl Ester Transfer: By binding to CETP, these compounds prevent the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL), leading to increased HDL cholesterol levels.
  2. Impact on Lipoprotein Metabolism: Studies indicate that CETP inhibition results in increased clearance rates for Apo-B containing lipoproteins, which are crucial for lowering LDL cholesterol levels .
  3. Data Supporting Mechanism: Clinical trials have demonstrated significant reductions in LDL cholesterol levels when CETP inhibitors are administered alongside statins or other lipid-modulating therapies.
Physical and Chemical Properties Analysis

CETP inhibitors exhibit distinct physical and chemical properties that influence their function:

  • Physical Properties:
    • Solubility: Many CETP inhibitors are designed to be soluble in aqueous environments to facilitate absorption.
    • Stability: Chemical stability under physiological conditions is critical for sustained action.
  • Chemical Properties:
    • pKa Values: The ionization constants can affect drug absorption and distribution.
    • Lipophilicity: This property influences how well the compound can penetrate cellular membranes.

Relevant data from studies indicate that modifications in these properties can lead to enhanced therapeutic profiles.

Applications

CETP inhibitors have significant applications in scientific research and clinical settings:

  • Cardiovascular Disease Therapy: Primarily aimed at reducing LDL cholesterol levels while increasing HDL cholesterol, thus potentially lowering cardiovascular risk.
  • Research Tools: These compounds serve as valuable tools in studying lipid metabolism pathways and understanding the role of HDL in cardiovascular health.
  • Ongoing Studies: Clinical trials continue to explore the efficacy and safety profiles of new CETP inhibitors, with promising results indicating potential benefits beyond lipid modulation .
Introduction to CETP in Lipid Metabolism and Cardiovascular Pathophysiology

Biochemical Role of Cholesteryl Ester Transfer Protein (CETP) in Lipoprotein Remodeling

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein synthesized primarily in the liver that facilitates the heteroexchange of neutral lipids between lipoproteins. CETP mediates the transfer of cholesteryl esters (CE) from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B (apoB)-containing particles—very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL)—in exchange for triglycerides (TG). This process occurs via a tunnel-like structure formed by CETP’s tubular lipid-binding (TULIP) domains, which simultaneously bind donor and acceptor lipoproteins [1] [8].

Key biochemical consequences of CETP activity include:

  • Reduction of HDL-C levels: CETP depletes HDL particles of CE, leading to HDL remodeling by hepatic lipase and accelerated HDL catabolism [1].
  • Enrichment of apoB-containing particles with CE: Transferred CE accumulates in VLDL/LDL, increasing their atherogenic potential [1] [6].
  • Generation of triglyceride-rich HDL: HDL particles accepting triglycerides become substrates for lipases, resulting in smaller, denser HDL3 subfractions [1].

Table 1: Biochemical Consequences of CETP Activity

ProcessImpact on LipoproteinsFunctional Outcome
CE Transfer from HDL to VLDL/LDL↓ HDL-C, ↑ LDL-C/VLDL-CReduced reverse cholesterol transport capacity
TG Transfer to HDL↑ Triglyceride-enriched HDLEnhanced HDL catabolism, ↓ HDL half-life
Lipoprotein Remodeling↑ Small dense HDL3, ↑ CE-enriched LDLIncreased atherogenicity of apoB-containing particles

Species differences are significant: rodents naturally lack CETP, while humans and hamsters express it. When human CETP was expressed in hamsters, HDL-C decreased by 50%, VLDL-C increased 2.5-fold, and the HDL3:HDL2 ratio shifted from 0.32 to 0.60, confirming CETP’s role in humanizing lipoprotein profiles [1].

Epidemiological Link Between HDL-C Levels and Cardiovascular Risk

Observational studies consistently demonstrate an inverse relationship between HDL-C levels and coronary heart disease (CHD) risk. However, this association does not establish causality, as evidenced by several key findings:

  • Genetic studies of CETP variants: Loss-of-function mutations in CETP (e.g., c.1321+1G>A, p.Asp459Gly) cause CETP deficiency, leading to markedly elevated HDL-C (100–250 mg/dL). Paradoxically, carriers of these variants show inconsistent effects on CHD risk. While early studies in Japanese populations suggested increased CHD risk with CETP deficiency, larger contemporary analyses indicate neutral or modestly protective effects [3] [8] [9].
  • Mendelian randomization analyses: Genetic variants associated with elevated HDL-C but unrelated to CETP show no CHD benefit, suggesting HDL-C elevation alone is insufficient. In contrast, CETP loss-of-function variants that simultaneously elevate HDL-C and lower LDL-C are associated with reduced CHD risk [4] [7].
  • Population-specific effects: The D442G variant in CETP (present in 5% of Japanese individuals) increases HDL-C but also CHD risk in hypertriglyceridemic patients, highlighting context-dependent outcomes [8] [9].

Table 2: Impact of CETP Genetic Variants on Lipid Profiles and CHD Risk

VariantPopulation FrequencyHDL-C EffectLDL-C EffectCHD Risk Association
c.1321+1G>A (Intron 14)Japanese: 0.5–28% regional↑↑↑ (3–6x)↓↓↓Neutral/Modestly protective
p.Asp459Gly (D442G)Japanese: 5%↑↑Increased in hypertriglyceridemia
p.Val362IleKorean high HDL-C cohort: 90%Not assessed

These data suggest that HDL-C concentration alone is a poor predictor of cardiovascular benefit, shifting focus toward functional HDL metrics (e.g., cholesterol efflux capacity) and associated lipid changes like LDL-C reduction [3] [7].

Rationale for CETP Inhibition as a Therapeutic Strategy

The therapeutic rationale for CETP inhibition extends beyond HDL-C elevation to encompass multi-factorial lipoprotein modulation:

  • Dual lipid effects: CETP inhibition simultaneously elevates HDL-C (by 30–132%) and reduces LDL-C (by 1–41%), addressing two lipid risk factors [2] [7].
  • Impact on cumulative LDL exposure: Genetic studies demonstrate that CETP deficiency reduces lifetime exposure to LDL particles. Modeling shows a 26% reduction in CHD risk per 10 mmol/L×years of cumulative LDL reduction, aligning with effects seen with statins and PCSK9 inhibitors [4].
  • Lipoprotein composition changes: CETP inhibition increases HDL particle size and CE content while reducing LDL atherogenicity. In human CETP-expressing hamsters, LDL-CE content increased by 20%, potentially altering LDL functionality [1].
  • Non-lipid benefits: Mendelian randomization suggests on-target CETP inhibition may lower systolic blood pressure (–0.21 mmHg), fasting glucose (–0.02 mmol/L), and diabetes risk [7].

Properties

CAS Number

1149362-88-8

Product Name

CETPinhibitor

IUPAC Name

4-[4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid

Molecular Formula

C34H40F6N6O4

Molecular Weight

710.72

InChI

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)

InChI Key

KSPXRTYMEVDHAB-UHFFFAOYSA-N

SMILES

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C

Solubility

Soluble in DMSO

Synonyms

TAP311, TAP-311, TAP 311

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.